molecular formula C8H5BrO3 B1275819 2-(2-Bromophenyl)-2-oxoacetic acid CAS No. 26767-16-8

2-(2-Bromophenyl)-2-oxoacetic acid

Cat. No. B1275819
CAS RN: 26767-16-8
M. Wt: 229.03 g/mol
InChI Key: BCGITRTXBFIXCC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-oxoacetic acid is a boronic acid derivative . Boronic acids are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They have been used as starting reagents in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support .


Synthesis Analysis

The synthesis of boronic acids, including 2-(2-Bromophenyl)-2-oxoacetic acid, relies on the addition of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromophenyl)-2-oxoacetic acid is characterized by a carboxyl group twisted from the benzene ring plane . In the crystal, molecules are linked into inversion dimers through pairs of O-H⋯O hydrogen bonds .


Chemical Reactions Analysis

Boronic acids, including 2-(2-Bromophenyl)-2-oxoacetic acid, are known to form esters with diols . They also catalyze the formation of amide bonds from amines and carboxylic acids .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Bromophenyl)-2-oxoacetic acid is 215.04 g/mol . It appears as almost white to light beige crystals or powder .

Scientific Research Applications

Organic Synthesis

2-(2-Bromophenyl)-2-oxoacetic acid: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, it serves as a precursor in the synthesis of 2-oxopiperazines , which are found in many bioactive molecules .

Safety and Hazards

Safety data sheets indicate that 2-(2-Bromophenyl)-2-oxoacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Given the growing interest in boronic acids in medicinal chemistry, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids, including 2-(2-Bromophenyl)-2-oxoacetic acid, will be extended in order to obtain new promising drugs . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities .

properties

IUPAC Name

2-(2-bromophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGITRTXBFIXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401130
Record name 2-(2-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-oxoacetic acid

CAS RN

26767-16-8
Record name 2-(2-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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